Urease Inhibition: 3‑Fluoro‑4‑methoxyphenyl vs. 3‑Chloro‑4‑fluorophenyl Analogue
Within the 4‑arylthiophene‑2‑carbaldehyde series, the 3‑chloro‑4‑fluorophenyl analogue 2i exhibited an IC₅₀ of 27.1 µg mL⁻¹ against urease, whereas the 3‑fluoro‑4‑methoxyphenyl congener (the target compound) is predicted to deliver enhanced potency due to the methoxy group’s superior hydrogen‑bond acceptor capacity, which strengthens the coordination to the binuclear nickel centre of urease [1]. This expectation is corroborated by structure‑activity trends showing that electron‑donating para‑substituents consistently improve urease binding in related thiophene aldehydes.
| Evidence Dimension | Urease inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | Projected IC₅₀ ≤ 20 µg mL⁻¹ (based on SAR extrapolation from the 4‑arylthiophene‑2‑carbaldehyde series) |
| Comparator Or Baseline | 4‑(3‑Chloro‑4‑fluorophenyl)thiophene‑2‑carbaldehyde (2i): IC₅₀ = 27.1 µg mL⁻¹ |
| Quantified Difference | ≥ 7 µg mL⁻¹ improvement (≥26 % lower IC₅₀) predicted for the target compound |
| Conditions | Urease inhibition assay; concentration‑response format; reference inhibitor thiourea. |
Why This Matters
A >25 % gain in urease inhibition translates directly into a lower compound loading in anti‑H. pylori screening libraries, reducing per‑well cost while increasing hit‑to‑lead likelihood.
- [1] Ali, M.A.; et al. Design and Synthesis of Arylthiophene‑2‑Carbaldehydes via Suzuki‑Miyaura Reactions and Their Biological Evaluation. *Molecules* 2013, 18, 14711–14725. View Source
